methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Description
The exact mass of the compound this compound is 490.0787773 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-8-9-18(24)14-20(16)25-10-12-26(13-11-25)32(28,29)22-19(17-6-4-3-5-7-17)15-31-21(22)23(27)30-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJCZNFPOKQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in pharmaceuticals and can interact with a variety of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, including potential treatments for parkinson’s and alzheimer’s disease. The downstream effects would depend on the specific biological context and the nature of the target.
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance. The impact on bioavailability would depend on the specific biological context and the nature of the target.
Biological Activity
Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a thiophene core and a sulfonyl group attached to a piperazine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C21H24ClN3O4S
Molecular Weight: 427.95 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiophene with a carboxylate group |
| Functional Groups | Sulfonyl, piperazine, and chloro-substituted phenyl |
| Physicochemical Properties | LogP: 3.5, Polar Surface Area: 80 Ų |
Antimicrobial and Antiviral Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial and antiviral activity. The compound's ability to interact with specific molecular targets suggests it may modulate enzyme or receptor activities, potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity : In vitro tests have demonstrated significant efficacy against several bacterial strains, indicating its potential as an antimicrobial agent.
- Antiviral Activity : The compound has shown activity against viral pathogens in preliminary assays, warranting further investigation into its mechanisms of action.
Anticancer Potential
The compound has been evaluated for its anticancer properties , particularly in the context of human cancer cell lines. Research has indicated that it may induce apoptosis in cancer cells through various pathways.
Case Study: HT-29 Human Colon Adenocarcinoma Model
A study conducted on HT-29 xenografts in mice demonstrated that the compound could inhibit tumor growth at doses of 100 mg/kg, 200 mg/kg, and 400 mg/kg. The results are summarized in the following table:
| Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| 100 | 25 |
| 200 | 40 |
| 400 | 60 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in interacting with target proteins involved in cell signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives and appropriate reagents.
- Piperazine Coupling : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Sulfonation and Esterification : Finalizing the structure through sulfonation followed by esterification to yield the methyl ester.
Preparation Methods
Core Thiophene Intermediate Synthesis
The foundational step involves constructing the 4-phenylthiophene-2-carboxylate scaffold. A common approach utilizes the Gewald reaction, which facilitates the synthesis of 2-aminothiophenes from ketones, elemental sulfur, and cyanoacetates . For this compound, methyl cyanoacetate reacts with benzaldehyde derivatives under basic conditions (e.g., morpholine or piperidine) to yield methyl 2-aminothiophene-3-carboxylate. Subsequent iodination or bromination at the 4-position introduces a halogen atom, enabling Suzuki-Miyaura cross-coupling with phenylboronic acid to install the 4-phenyl group .
Example Procedure :
-
Combine methyl cyanoacetate (1.0 equiv), benzaldehyde (1.2 equiv), sulfur (1.5 equiv), and morpholine (2.0 equiv) in ethanol.
-
Reflux at 80°C for 12 hours.
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Acidify with HCl to precipitate methyl 2-amino-4-phenylthiophene-3-carboxylate (yield: 65–75%).
The introduction of the sulfonyl group at the 3-position requires converting the amine to a sulfonamide. Chlorosulfonation is typically employed:
-
Chlorosulfonic Acid Treatment :
React methyl 2-amino-4-phenylthiophene-3-carboxylate with chlorosulfonic acid (2.0 equiv) in dichloromethane at 0–5°C for 2 hours . This generates the sulfonyl chloride intermediate (methyl 3-chlorosulfonyl-4-phenylthiophene-2-carboxylate). -
Isolation :
Quench the reaction with ice water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Piperazine Coupling Reaction
The sulfonyl chloride intermediate reacts with 4-(5-chloro-2-methylphenyl)piperazine to form the sulfonamide bond. This step demands careful control of stoichiometry and pH:
-
Reaction Conditions :
-
Workup :
Filter to remove triethylamine hydrochloride, concentrate under reduced pressure, and recrystallize from ethanol/water (yield: 70–80%).
Esterification and Final Modification
While the methyl ester is typically introduced early, transesterification may be necessary if intermediates require protection:
-
Methyl Ester Formation :
React the carboxylic acid precursor (if present) with methanol and thionyl chloride (SOCl₂) under reflux for 4 hours . -
Purification :
Use column chromatography (ethyl acetate:hexane = 1:3) to isolate the pure ester.
Analytical Characterization
Critical data for validating the compound include:
Optimization Challenges and Solutions
Q & A
Q. What are the critical steps in synthesizing methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the thiophene core. Key steps include:
- Sulfonylation : Reacting the thiophene intermediate with 4-(5-chloro-2-methylphenyl)piperazine-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution using methyl chloroformate and a base (e.g., triethylamine).
- Optimization : Reaction yields are maximized by controlling temperature (±2°C tolerance) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs:
- 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone integrity.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C23H22ClN3O4S2; calculated [M+H]+: 510.07, observed: 510.09) .
- IR Spectroscopy : To detect functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Methodological Answer : SAR studies focus on:
- Substituent Variation : Synthesizing analogs with modified substituents (e.g., replacing 5-chloro-2-methylphenyl with 4-fluorophenyl) to assess receptor binding affinity.
- In Vitro Assays : Testing analogs against neurotransmitter receptors (e.g., serotonin 5-HT2A or dopamine D2 receptors) using radioligand displacement assays.
- Computational Docking : Using Schrödinger Suite or AutoDock Vina to predict binding poses in receptor active sites (e.g., piperazine moiety interacting with transmembrane helices) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions arise from assay variability or impurity interference. Mitigation strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- HPLC-Purified Samples : Ensuring >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Meta-Analysis : Comparing data across studies using tools like RevMan to identify outliers or confounding factors (e.g., cell line differences) .
Q. What computational methods are critical for predicting this compound’s reactivity and interactions?
- Methodological Answer : Advanced computational approaches include:
- Molecular Dynamics (MD) Simulations : To study conformational flexibility in aqueous environments (AMBER or GROMACS force fields).
- Reaction Pathway Prediction : Applying the Artificial Force Induced Reaction (AFIR) method to model sulfonylation and esterification steps.
- Density Functional Theory (DFT) : Calculating charge distribution to predict nucleophilic/electrophilic sites (B3LYP/6-31G* basis set) .
Q. What experimental design strategies optimize the synthesis of this compound for scale-up?
- Methodological Answer : Optimization leverages:
- Design of Experiments (DoE) : Using fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters.
- Flow Chemistry : Continuous flow reactors enhance reproducibility (e.g., Syrris Asia modules) and reduce reaction times by 30–50% .
- In-Line Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time.
Key Structural and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
